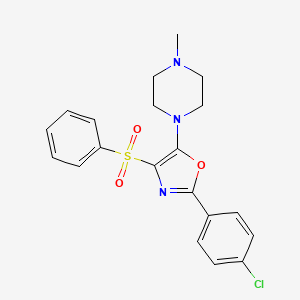
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound with a molecular formula of C25H21NO6S. This compound is part of the benzothiazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate typically involves multiple steps. One common method includes the acylation of 2-ethyl-1,1-dioxido-2H-1,2-benzothiazine with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
- 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-(acetyloxy)benzoate
Uniqueness
3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate |
InChI |
InChI=1S/C19H17NO5S/c1-3-20-17(18(22)14-9-5-4-6-10-14)19(25-13(2)21)15-11-7-8-12-16(15)26(20,23)24/h4-12H,3H2,1-2H3 |
InChI Key |
DWDCPJVAHFTNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-7-methyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11396331.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B11396333.png)


![3-(4-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11396349.png)
![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396353.png)


![5-[1-(4-Methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11396363.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide](/img/structure/B11396388.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11396393.png)
![9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11396395.png)
![N-(2-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396396.png)
